molecular formula C14H18ClNO2 B5413433 3-chloro-N-cyclohexyl-4-methoxybenzamide

3-chloro-N-cyclohexyl-4-methoxybenzamide

Cat. No. B5413433
M. Wt: 267.75 g/mol
InChI Key: KZLWTMXUKSYWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cyclohexyl-4-methoxybenzamide (CCMB) is a chemical compound with potential applications in scientific research. It is a member of the family of benzamide derivatives, which have been widely studied for their diverse biological activities. CCMB has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a role in gene expression and is often overexpressed in cancer cells. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has been found to induce G1 cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p21 and p53, which are tumor suppressor genes. This compound has also been shown to downregulate the expression of cyclin D1, which is a protein that promotes cell cycle progression. In addition, this compound has been found to modulate the expression of genes involved in apoptosis, cell adhesion, and angiogenesis.

Advantages and Limitations for Lab Experiments

3-chloro-N-cyclohexyl-4-methoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize using standard laboratory techniques. However, this compound has some limitations for lab experiments, including its potential toxicity and limited availability. This compound should be handled with care and used in accordance with appropriate safety protocols.

Future Directions

3-chloro-N-cyclohexyl-4-methoxybenzamide has several potential future directions for scientific research, including the development of new anticancer agents and the investigation of its anti-inflammatory properties. This compound could be used as a lead compound for the development of new HDAC inhibitors or NF-κB inhibitors. This compound could also be investigated for its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on gene expression and signaling pathways.

Synthesis Methods

3-chloro-N-cyclohexyl-4-methoxybenzamide can be synthesized using different methods, including the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine or sodium hydroxide. Another method involves the reaction of 3-chloro-4-methoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The product is obtained as a white crystalline solid with a melting point of around 137-139°C.

Scientific Research Applications

3-chloro-N-cyclohexyl-4-methoxybenzamide has been used in several scientific research studies due to its potential as a pharmacological agent. It has been investigated for its anticancer, antiproliferative, and anti-inflammatory activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential lead compound for the development of new anticancer agents. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-chloro-N-cyclohexyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLWTMXUKSYWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.